2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antioxidant agent.
Biochemistry: The compound is studied for its interactions with biomolecules and its potential as a biochemical probe.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazide moiety can form covalent bonds with proteins, inhibiting their function. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (4-fluoro-benzylidene)hydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a benzimidazole ring and a hydrazide moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O3S/c1-24-14-8-4-5-11(16(14)23)9-18-21-15(22)10-25-17-19-12-6-2-3-7-13(12)20-17/h2-9,23H,10H2,1H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
ZEFQMRXKDYFFHS-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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